molecular formula C23H21N3O4 B4294238 ETHYL 2-[4-(NITROMETHYL)-3-(2-QUINOLYL)-1(4H)-QUINOLINYL]ACETATE

ETHYL 2-[4-(NITROMETHYL)-3-(2-QUINOLYL)-1(4H)-QUINOLINYL]ACETATE

Cat. No.: B4294238
M. Wt: 403.4 g/mol
InChI Key: CZZFZPNFLWXKHZ-UHFFFAOYSA-N
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Description

Ethyl [4’-(nitromethyl)-2,3’-biquinolin-1’(4’H)-yl]acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a complex structure with a nitromethyl group and a biquinoline core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [4’-(nitromethyl)-2,3’-biquinolin-1’(4’H)-yl]acetate typically involves multiple steps, starting with the formation of the biquinoline core. This can be achieved through a series of condensation reactions involving quinoline derivatives. The nitromethyl group is then introduced via nitration, followed by esterification to form the final product. Common reagents used in these reactions include nitric acid for nitration and ethanol for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4’-(nitromethyl)-2,3’-biquinolin-1’(4’H)-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated biquinoline derivatives.

Scientific Research Applications

Ethyl [4’-(nitromethyl)-2,3’-biquinolin-1’(4’H)-yl]acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [4’-(nitromethyl)-2,3’-biquinolin-1’(4’H)-yl]acetate involves its interaction with specific molecular targets. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The biquinoline core can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [4’-(nitromethyl)-2,3’-biquinolin-1’(4’H)-yl]acetate is unique due to its complex structure, combining a nitromethyl group with a biquinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[4-(nitromethyl)-3-quinolin-2-yl-4H-quinolin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-2-30-23(27)15-25-13-19(21-12-11-16-7-3-5-9-20(16)24-21)18(14-26(28)29)17-8-4-6-10-22(17)25/h3-13,18H,2,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZFZPNFLWXKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(C2=CC=CC=C21)C[N+](=O)[O-])C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[4-(NITROMETHYL)-3-(2-QUINOLYL)-1(4H)-QUINOLINYL]ACETATE
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ETHYL 2-[4-(NITROMETHYL)-3-(2-QUINOLYL)-1(4H)-QUINOLINYL]ACETATE
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ETHYL 2-[4-(NITROMETHYL)-3-(2-QUINOLYL)-1(4H)-QUINOLINYL]ACETATE
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ETHYL 2-[4-(NITROMETHYL)-3-(2-QUINOLYL)-1(4H)-QUINOLINYL]ACETATE
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ETHYL 2-[4-(NITROMETHYL)-3-(2-QUINOLYL)-1(4H)-QUINOLINYL]ACETATE
Reactant of Route 6
ETHYL 2-[4-(NITROMETHYL)-3-(2-QUINOLYL)-1(4H)-QUINOLINYL]ACETATE

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